Cas no 2229480-67-3 (1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane)

1-Ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane is a fluorinated cyclopropane derivative featuring a terminal alkyne group and a hexafluoroisopropyl substituent. Its unique structure combines the reactivity of an ethynyl moiety with the steric and electronic effects of highly fluorinated groups, making it valuable in synthetic chemistry, particularly for applications requiring fluorinated building blocks. The compound's rigid cyclopropane ring enhances stability while the electron-withdrawing hexafluoroisopropyl group influences reactivity, enabling selective transformations. This compound is useful in the development of advanced materials, pharmaceuticals, and agrochemicals, where fluorinated motifs are desirable for tuning properties such as lipophilicity, metabolic stability, and chemical resistance. Its versatility makes it a promising intermediate in organofluorine chemistry.
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane structure
2229480-67-3 structure
商品名:1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
CAS番号:2229480-67-3
MF:C8H6F6
メガワット:216.123663425446
CID:5963820
PubChem ID:165649153

1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane 化学的及び物理的性質

名前と識別子

    • 1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
    • EN300-1942128
    • 2229480-67-3
    • インチ: 1S/C8H6F6/c1-2-6(3-4-6)5(7(9,10)11)8(12,13)14/h1,5H,3-4H2
    • InChIKey: LLYQIAYCIQGANG-UHFFFAOYSA-N
    • ほほえんだ: FC(C(C(F)(F)F)C1(C#C)CC1)(F)F

計算された属性

  • せいみつぶんしりょう: 216.03736916g/mol
  • どういたいしつりょう: 216.03736916g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 256
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.9

1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1942128-1.0g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
1g
$1485.0 2023-06-02
Enamine
EN300-1942128-2.5g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
2.5g
$2912.0 2023-09-17
Enamine
EN300-1942128-5.0g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
5g
$4309.0 2023-06-02
Enamine
EN300-1942128-5g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
5g
$4309.0 2023-09-17
Enamine
EN300-1942128-10g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
10g
$6390.0 2023-09-17
Enamine
EN300-1942128-1g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
1g
$1485.0 2023-09-17
Enamine
EN300-1942128-0.05g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
0.05g
$1247.0 2023-09-17
Enamine
EN300-1942128-0.1g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
0.1g
$1307.0 2023-09-17
Enamine
EN300-1942128-10.0g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
10g
$6390.0 2023-06-02
Enamine
EN300-1942128-0.25g
1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane
2229480-67-3
0.25g
$1366.0 2023-09-17

1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane 関連文献

1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropaneに関する追加情報

Introduction to 1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane (CAS No. 2229480-67-3)

1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, identified by the chemical abstracts service number CAS No. 2229480-67-3, features a cyclopropane ring substituted with an ethynyl group and a hexafluoropropan-2-yl moiety. The presence of these functional groups imparts distinct reactivity and potential applications in various scientific domains.

The cyclopropane ring is a three-membered carbon heterocycle that is known for its high ring strain and reactivity. This strain makes cyclopropane derivatives valuable intermediates in organic synthesis, enabling facile ring-opening reactions that can be harnessed for constructing more complex molecular architectures. In the case of 1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane, the ethynyl group introduces a site for further functionalization via cross-coupling reactions such as Suzuki or Sonogashira couplings. These reactions are pivotal in pharmaceutical synthesis for constructing biaryl structures or incorporating aryl groups into larger molecules.

The hexafluoropropan-2-yl substituent adds another layer of complexity to the compound's properties. The fluorine atoms in this group contribute to electron-withdrawing effects, which can influence the electronic properties of the molecule. This substitution pattern is particularly interesting because it combines the reactivity of the cyclopropane ring with the stability and electronic modulation provided by the fluorinated side chain. Such structural features make this compound a promising candidate for applications in drug design and material science.

Recent research has highlighted the potential of fluorinated cyclopropane derivatives in medicinal chemistry. The hexafluoropropan-2-yl group enhances metabolic stability by resisting hydrolysis and oxidation, which is a critical factor in drug development. Additionally, fluorine atoms can improve binding affinity to biological targets by increasing lipophilicity and modulating hydrogen bonding interactions. Studies have demonstrated that compounds incorporating fluorinated cyclopropane motifs exhibit enhanced bioavailability and reduced susceptibility to degradation by enzymes.

In materials science, 1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane has shown promise as a building block for advanced polymers and coatings. The ethynyl group allows for polymerization via acetylene-based polymerization techniques, while the fluorinated side chain contributes to thermal stability and chemical resistance. These properties are particularly valuable in high-performance applications such as aerospace materials or electronics where durability under extreme conditions is essential.

The synthesis of 1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane involves multi-step organic transformations that showcase the ingenuity of modern synthetic chemistry. The preparation typically begins with the formation of a cyclopropane derivative followed by selective functionalization with an ethynyl group. Subsequent introduction of the hexafluoropropan-2-yl moiety requires careful consideration of reaction conditions to ensure high yield and purity. Advances in catalytic systems have enabled more efficient and scalable syntheses of such complex molecules.

One of the most compelling aspects of this compound is its versatility in serving as a precursor for diverse chemical transformations. For instance, the cyclopropane ring can be opened under controlled conditions to yield linear alkenes or substituted alkanes. This reaction pathway is particularly useful for generating novel carbon-carbon bond formations that are otherwise challenging to achieve via traditional synthetic methods.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of hexafluorocyclopropane derivatives. Preclinical studies have indicated that compounds with similar structural motifs exhibit inhibitory activity against various enzymes and receptors implicated in diseases such as cancer and inflammation. The unique combination of reactivity and stability offered by this class of molecules makes them attractive candidates for further development into novel therapeutic agents.

In conclusion,1-ethynyl-1-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropane (CAS No. 2229480-67-3) represents a fascinating example of how structural complexity can be leveraged to develop materials with tailored properties. Its potential applications in pharmaceuticals and advanced materials underscore the importance of continued research into fluorinated cyclopropane derivatives. As synthetic methodologies evolve and our understanding of molecular interactions deepens,this compound is poised to play a significant role in future scientific advancements.

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